![molecular formula C15H12O5 B11849408 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate CAS No. 922165-62-6](/img/structure/B11849408.png)
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate: is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by a fused furan and chromene ring system, with a butyrate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Aplicaciones Científicas De Investigación
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxy-7-oxo-7H-furo[3,2-g]chromen-4-yl β-D-glucopyranoside: A glycoside derivative with similar structural features.
3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid: Another furochromene derivative with distinct functional groups.
Uniqueness
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This compound’s distinct structure allows for targeted applications in various fields of research and industry .
Propiedades
Número CAS |
922165-62-6 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
(7-oxofuro[3,2-g]chromen-9-yl) butanoate |
InChI |
InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3 |
Clave InChI |
OOFCMJNAJXXVRB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


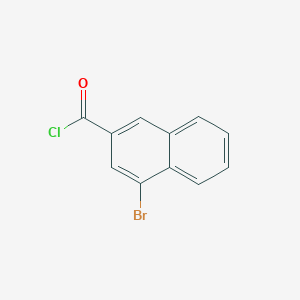


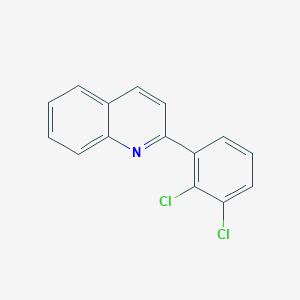

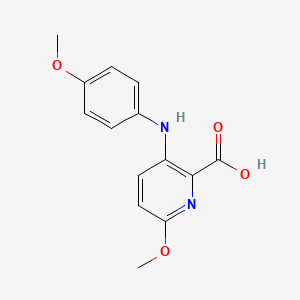


![5-Benzyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11849366.png)

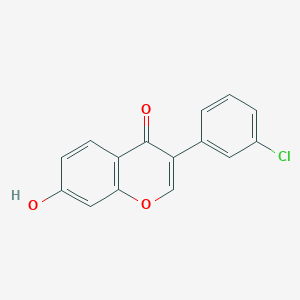
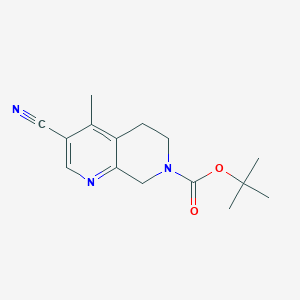

![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
